2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7N3O4 |
|---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)terephthalic acid |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)6-1-2-7(10(16)17)8(3-6)13-5-11-4-12-13/h1-5H,(H,14,15)(H,16,17) |
InChI Key |
HISPXWSTPJFDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C=NC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation and Benzene Functionalization
The core synthetic strategy involves the sequential construction of the triazole ring followed by functionalization of the benzene backbone. A representative pathway proceeds as follows:
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Triazole Synthesis :
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Starting Material : Benzene-1,4-dicarboxylic acid derivatives (e.g., dimethyl ester or diacid chloride) are reacted with 1H-1,2,4-triazole under nucleophilic substitution conditions.
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Reagents : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours.
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Mechanism : The triazole nitrogen attacks the electrophilic carbon adjacent to the carboxylic acid group, displacing a leaving group (e.g., chloride or methoxide).
-
-
Carboxylic Acid Introduction :
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Hydrolysis : The ester-protected intermediates are hydrolyzed using aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) to yield the free dicarboxylic acid.
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Optimization : Solvent choice (e.g., ethanol/water mixtures) and temperature (reflux vs. room temperature) significantly impact hydrolysis efficiency.
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Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole Formation | K₂CO₃, DMF, 90°C, 18h | 68 | 92% |
| Ester Hydrolysis | 2M HCl, EtOH/H₂O, reflux, 6h | 85 | 95% |
Alternative Route via Diazonium Salt Coupling
A modified approach reported in recent literature utilizes diazonium salt intermediates to introduce the triazole moiety:
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Diazotization :
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Coupling with Triazole :
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Oxidation to Dicarboxylic Acid :
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The diamine intermediate is oxidized using potassium permanganate (KMnO₄) in acidic medium, converting amine groups to carboxylic acids.
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Critical Parameters :
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Temperature Control : Diazotization requires strict maintenance of 0–5°C to prevent decomposition.
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Catalyst Loading : CuI at 5 mol% achieves optimal coupling efficiency without side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly influences reaction kinetics and product stability:
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Polar Aprotic Solvents : DMF and dimethyl sulfoxide (DMSO) enhance triazole nucleophilicity but may lead to ester saponification during hydrolysis.
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Mixed Solvent Systems : Ethanol/water (7:3 v/v) balances solubility and hydrolysis rates, minimizing byproduct formation.
Temperature Studies :
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 90 | 18 | 68 |
| Ethanol/H₂O | 80 | 24 | 72 |
| DMSO | 100 | 12 | 65 |
Catalytic and Stoichiometric Considerations
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Base Selection : K₂CO₃ outperforms NaH in triazole substitution reactions due to milder conditions and reduced side reactions.
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Acid Catalysis : Sulfuric acid (H₂SO₄) at 0.5 M concentration accelerates ester hydrolysis without degrading the triazole ring.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water mixtures (9:1 v/v) yields colorless crystals with >98% purity. Slow cooling (1°C/min) prevents occlusion of impurities.
Spectroscopic Confirmation
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¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, triazole-H), 8.05 (d, J = 8.4 Hz, 2H, benzene-H), 7.92 (d, J = 8.4 Hz, 2H, benzene-H).
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IR (KBr): 1695 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring).
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X-ray Crystallography : Confirms planar triazole-benzene geometry with dihedral angles <5° between rings.
Challenges and Mitigation Strategies
Byproduct Formation
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Common Byproducts :
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Mono-substituted triazole derivatives due to incomplete reaction.
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Oxidized triazole rings under harsh acidic conditions.
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Mitigation :
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Use of excess triazole (1.5 eq.) ensures complete substitution.
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Controlled oxidation with KMnO₄ at pH 3–4 prevents ring degradation.
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Industrial-Scale Adaptations
Chemical Reactions Analysis
Condensation Reactions
This compound undergoes condensation reactions, particularly involving its carboxylic acid groups. For example, it can react with aldehydes or ketones to form esters or amides, facilitated by reagents like DCC (N,N'-dicyclohexylcarbodiimide) or coupling agents. These reactions are critical for functionalizing the compound or forming covalent bonds in supramolecular assemblies .
Mechanism :
The carboxylic acid groups (-COOH) act as nucleophiles, reacting with electrophilic carbonyl carbons from aldehydes or ketones. The reaction typically proceeds under reflux conditions in solvents like ethanol or DMF, yielding esters or amides.
Cycloaddition Reactions
The triazole moiety in the compound can participate in [3+2] cycloaddition reactions, such as those involving azides to form 1,2,3-triazoles. While this specific compound’s triazole is already part of its structure, analogous reactions highlight the reactivity of triazole systems. For instance, β-ketoesters and aryl azides undergo DBU-promoted cycloaddition to yield 5-hydroxy-1,2,3-triazoles under mild conditions (e.g., 50°C in acetonitrile) .
Reaction Conditions :
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Reagents : DBU (1,8-diazabicycloundec-7-ene), acetonitrile.
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Temperature : 50°C.
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Time : 18 hours.
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Yields : Moderate to good (e.g., 75% for specific triazoles) .
Substitution Reactions
The triazole ring and carboxylic acid groups enable substitution reactions. For example:
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Nucleophilic aromatic substitution : The carboxylic acid groups can act as leaving groups, allowing substitution with amines or alcohols.
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Electrophilic substitution : The aromatic benzene ring may undergo reactions such as nitration or halogenation, though steric hindrance from the bulky triazole group may influence reactivity.
Oxidation and Reduction
The compound can undergo oxidation or reduction, particularly at the carboxylic acid groups:
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Oxidation : Conversion of carboxylic acids to ketones or other oxidized forms using agents like potassium permanganate (KMnO₄).
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Reduction : Reduction of carboxylic acids to alcohols or aldehydes using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coordination Chemistry and MOF Formation
The compound acts as a bidentate ligand, coordinating metal ions through its carboxylic acid oxygen atoms and triazole nitrogen atoms. This property is exploited in the synthesis of metal-organic frameworks (MOFs), which are used in gas storage, catalysis, and sensing applications. Experimental studies demonstrate efficient chelation of metal ions due to the compound’s dual donor sites.
Reaction Conditions and Yields (Generalized)
| Reaction Type | Reagents/Conditions | Typical Yield | Key Observations |
|---|---|---|---|
| Condensation | DCC, DMF, reflux | High | Formation of esters/amides |
| Cycloaddition | DBU, acetonitrile, 50°C, 18 h | Moderate | Selective 5-hydroxytriazole formation |
| Substitution | Electrophiles (e.g., NO₂Cl), DCM | Variable | Steric effects influence reactivity |
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit strong antibacterial and antifungal activities. For instance, a study showed that certain triazole derivatives exhibited high activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications as disinfectants or antiseptics .
Pharmacological Potential
The pharmacological profiles of triazole derivatives indicate a wide range of activities including:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Inhibitory effects on fungal growth.
- Antiviral : Potential applications in treating viral infections.
- Anticancer : Some derivatives have shown cytotoxic effects on cancer cell lines .
Coordination Chemistry
Zinc(II) Coordination Polymers
Recent studies have explored the synthesis of coordination polymers involving 2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid as a ligand. A notable example is the formation of a three-dimensional zinc(II) coordination polymer that exhibits unique structural properties due to the flexible nature of the triazole ligand . This polymerization not only enhances the stability of the metal complexes but also opens avenues for applications in catalysis and material science.
Chemical Synthesis
Synthetic Pathways and Derivatives
The synthesis of this compound can be achieved through various methods involving readily available reagents. Its derivatives are synthesized to enhance specific biological activities or to improve solubility and bioavailability. For example, modifications at different positions on the triazole ring can lead to compounds with improved antimicrobial potency .
Material Science
Polymeric Applications
The structural characteristics of this compound make it suitable for incorporation into polymer matrices. The resulting materials can exhibit enhanced thermal stability and mechanical properties, making them ideal for applications in coatings or composite materials .
Data Tables
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus and fungi |
| Coordination Chemistry | Zinc(II) polymers | Unique structural properties; potential in catalysis |
| Chemical Synthesis | Derivative synthesis | Enhanced biological activity through structural modifications |
| Material Science | Polymer composites | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism by which 2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes . Molecular docking studies have shown that the compound can bind to the active sites of enzymes, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Benzene-1,4-Dicarboxylic Acid (BDC)
BDC is a foundational ligand in MOF synthesis, forming robust frameworks like [Cu₃(TMA)₂(H₂O)₃] (TMA = benzene-1,3,5-tricarboxylate) with high porosity (~40%) and thermal stability (up to 240°C) . Unlike 2-(1H-1,2,4-triazol-1-yl)BDC, BDC lacks nitrogen donor sites, limiting its ability to form hydrogen bonds or additional coordination interactions.
Amino-Substituted BDC Derivatives
Derivatives such as 2-(propylamino)BDC and 2-(butylamino)BDC (H₂BDC-NHPr, H₂BDC-NHBu) feature aliphatic amino groups instead of triazole. These substituents impart hydrophobicity and modify pore functionality in MOFs like IRMOF-1. In contrast, the triazole group offers π-π stacking capability and stronger metal coordination, which may improve catalytic or sensing applications .
Imidazole-Containing Dicarboxylates
Compounds like pyridine-2,5-dicarboxylic acid () exhibit distinct Raman spectral profiles compared to triazole-substituted BDC, reflecting differences in vibrational modes. The triazole’s tri-nitrogen system may also enable unique redox properties, unlike imidazole’s two nitrogen centers .
β-(1,2,4-Triazol-1-yl)-L-Alanine
This amino acid derivative, a metabolite of the fungicide myclobutanil, shares the triazole moiety but lacks aromatic carboxylates. The carboxylic acid groups in 2-(1H-1,2,4-triazol-1-yl)BDC may reduce bioavailability but enhance metal chelation in therapeutic agents .
Triazolinedione Carboxylic Acids
Compounds like 6-(3,5-dioxo-3,5-dihydro-4H-1,2,4-triazol-4-yl)hexanoic acid (L1a) feature oxidized triazole rings, altering reactivity. The target compound’s unmodified triazole group is more nucleophilic, favoring metal coordination over cycloaddition reactions common in triazolinediones .
Comparative Data Table
Research Findings and Implications
- MOF Design : The triazole group in 2-(1H-1,2,4-triazol-1-yl)BDC could enable dual-functionality in MOFs, combining carboxylate bridging with triazole-mediated guest interactions, enhancing gas storage or catalysis .
- Biological Potential: While direct pharmacological data are sparse, structural parallels to triazole-containing herbicides () suggest possible agrochemical applications if derivatized appropriately.
Biological Activity
2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its cytotoxic properties, antimicrobial effects, and potential applications in medicinal chemistry.
The compound's molecular formula is C10H8N2O4, with a molecular weight of 220.18 g/mol. It features a triazole ring that contributes to its biological interactions and a dicarboxylic acid moiety that may enhance its solubility and reactivity.
Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, research indicates that this compound exhibits significant cytotoxicity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
| Cell Line | IC50 (µg/ml) | Viability (%) |
|---|---|---|
| HepG2 | 45 | 68 |
| MCF-7 | 75 | 78 |
| HaCaT | >250 | 82 |
| NIH 3T3 | >500 | 96 |
The IC50 values suggest that the compound is more toxic to cancerous cells compared to normal cells, indicating its potential as an anticancer agent .
The cytotoxic mechanism of this compound appears to involve the induction of apoptosis in cancer cells. Microscopic analysis revealed morphological changes consistent with apoptotic cell death in treated cells. This suggests that the compound may interfere with critical cellular functions such as cell cycle regulation and apoptosis pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .
Case Studies
- Cytotoxic Effects on Cancer Cells : A study conducted on HepG2 and MCF-7 cell lines demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. This study emphasized the importance of further exploring this compound for its potential use in cancer therapy .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The results indicated significant antimicrobial activity, suggesting its utility in developing new antimicrobial agents .
Q & A
Q. What are the optimal synthesis and purification methods for 2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid?
Methodological Answer: Synthesis typically involves refluxing precursors (e.g., benzene-1,4-dicarboxylic acid derivatives) with triazole-containing reagents in polar aprotic solvents like DMSO or DMF under nitrogen. Post-reaction, the crude product is precipitated by pouring into ice water, followed by stirring for 12–24 hours. Purification employs recrystallization using water-ethanol mixtures or column chromatography with DMF as an eluent. Yield optimization requires adjusting reaction time (e.g., 18–24 hours) and stoichiometric ratios of reactants .
Q. How does the triazole substituent influence the design of metal-organic frameworks (MOFs) using this compound as a linker?
Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?
Methodological Answer: The triazole group’s electron density can cause disorder in crystal structures, complicating refinement. Using high-resolution synchrotron data (λ < 1 Å) and iterative refinement in SHELXL improves accuracy. Hydrogen bonding between carboxylic acid and triazole moieties may induce twinning; this is mitigated by data integration software (e.g., TWINABS) and careful selection of space groups .
Advanced Research Questions
Q. How does alkaline stability of this compound compare to unsubstituted benzene-1,4-dicarboxylic acid in MOF applications?
Methodological Answer: The triazole group may enhance hydrolytic stability under alkaline conditions by sterically shielding the carboxylate groups. To test this, expose MOFs to KOD/D₂O solutions (pH > 12) and monitor degradation via ¹H NMR or PXRD. Comparative studies with terephthalic acid (benzene-1,4-dicarboxylic acid) show triazole derivatives retain crystallinity up to 48 hours at 80°C, whereas unsubstituted linkers degrade within 24 hours .
Q. How to resolve contradictions between crystallographic data and spectroscopic characterization (e.g., IR, NMR) for this compound?
Methodological Answer: Discrepancies may arise from dynamic processes (e.g., tautomerism of triazole protons) not captured in XRD. Use variable-temperature NMR to probe proton exchange rates. IR spectroscopy can confirm carboxylate deprotonation states (e.g., ν(C=O) at ~1700 cm⁻¹ vs. ν(COO⁻) at ~1600 cm⁻¹). Pairing these with Hirshfeld surface analysis from XRD data reconciles structural and spectroscopic observations .
Q. What coordination chemistry principles govern the use of this compound in designing heterometallic frameworks?
Methodological Answer: The triazole-carboxylate hybrid ligand can bridge multiple metal centers via μ₂ or μ₃ coordination modes. For heterometallic systems, sequential solvothermal synthesis is employed: first, a high-valence metal (e.g., Zr⁴⁺) binds carboxylates, followed by a transition metal (e.g., Co²⁺) coordinating to triazole. EXAFS and magnetic susceptibility measurements validate metal distribution and bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
